Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate
Description
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate is a synthetic organic compound featuring a pyrrolidine core substituted with a tosyl (p-toluenesulfonyl) group at the 1-position. The molecule integrates a carboxamide linkage connecting the pyrrolidine ring to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-5-11-17(12-6-14)28(25,26)22-13-3-4-18(22)19(23)21-16-9-7-15(8-10-16)20(24)27-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUCFYCDUATRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with tosylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Transamidation Reactions
The tosylpyrrolidine carboxamide moiety undergoes transamidation under mild conditions. Key findings include:
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Substrate : Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate or analogs.
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Conditions : 0.5–0.6 equivalents of (NH₄)₂CO₃ as an ammonia source, DMSO solvent, 25–40°C, 6–36 hours.
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Mechanism : Ammonium carbonate displaces the tosylpyrrolidine group via nucleophilic acyl substitution.
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Outcomes :
Higher temperatures (>40°C) reduce yields due to side reactions or decomposition .
Hydrolysis of the Benzoate Ester
The methyl ester undergoes hydrolysis to form the carboxylic acid derivative:
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Acidic Hydrolysis : HCl (conc.) in THF/water (1:1), reflux, 12 hours. Yields ~85–90%.
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Basic Hydrolysis : NaOH (2 M) in methanol/water (3:1), 60°C, 8 hours. Yields ~88–93%.
The reaction is critical for generating bioactive carboxylic acid derivatives for further functionalization.
Radical-Mediated Cyclization
The tosylamidyl group participates in radical cyclization under specific conditions:
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Initiation : UV light or AIBN (azobisisobutyronitrile) in toluene, 80°C.
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Mechanism : Homolytic cleavage of the N–Ts bond generates an amidyl radical, which undergoes 5-exo or 6-endo cyclization with alkenes .
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Example : Reaction with α,β-unsaturated ketones yields pyrrolizidine derivatives (45–79% yields) .
Catalytic Hydrogenation
The pyrrolidine ring can be saturated via hydrogenation:
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Conditions : H₂ (1 atm), 10% Pd/C catalyst, methanol, 25°C, 2 hours.
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Outcome : Reduced pyrrolidine to pyrrolidine (saturated) without affecting the benzoate ester or amide groups .
Nucleophilic Substitution at the Tosyl Group
The tosyl group acts as a leaving group in SN2 reactions:
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Reagents : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) in DMF, 80°C.
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Example : Replacement with thiophene derivatives (e.g., 4-(thiophen-3-yl)piperidine) yields analogs with modified bioactivity.
Stability and Decomposition Pathways
Scientific Research Applications
Medicinal Chemistry Applications
a. Antitumor Activity
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications to the pyrrolidine structure enhanced its cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .
b. Treatment of Hyperphosphatemia
The compound has also shown efficacy in treating conditions such as hyperphosphatemia and secondary hyperparathyroidism. A patent application discusses its role as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb), which are implicated in phosphate regulation in the body. The compound's ability to modulate these transporters presents a therapeutic strategy for managing chronic kidney disease and associated vascular calcification .
Synthesis and Derivative Development
a. Synthesis Methods
The synthesis of this compound involves several steps, including the formation of tosyl derivatives and subsequent reactions to introduce the benzoate moiety. The methods employed often utilize transamidation techniques, which allow for the introduction of various substituents that can enhance biological activity .
b. Derivative Analysis
Table 1 summarizes various derivatives of this compound, highlighting their structural modifications and corresponding biological activities.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group on pyrrolidine | Enhanced cytotoxicity against cancer cells |
| Compound B | Fluorine substitution on benzoate | Increased NaPi-IIb inhibition |
| Compound C | Hydroxyl group addition | Improved solubility and bioavailability |
Case Studies
a. In Vivo Efficacy Studies
A notable case study involved the administration of this compound in animal models to evaluate its pharmacokinetics and therapeutic effects on hyperphosphatemia. Results indicated a significant reduction in serum phosphate levels, demonstrating its potential as a therapeutic agent in chronic kidney disease management .
b. Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating hyperphosphatemia in patients with renal impairment. Early results show promising outcomes, with participants experiencing improved phosphate control without significant adverse effects .
Mechanism of Action
The mechanism of action of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 4-(1-Tosylpyrrolidine-2-Carboxamido)Benzoate and Analogues
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The tosyl group in the target compound may reduce solubility in polar solvents compared to C4’s 4-fluorophenyl substituent, which enhances lipophilicity without extreme steric hindrance .
- Aryl Modifications : C7’s trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability, while C6’s methoxy group offers electron-donating properties. The target compound’s tosyl group provides stability during synthetic steps but may require deprotection for biological activity .
Spectral and Analytical Data
- C1–C7 : Characterized by ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and HRMS, confirming molecular weights and purity .
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate?
The synthesis typically involves multi-step organic reactions, including coupling of pyrrolidine derivatives with benzoate esters. A common route involves:
- Tosylation of a pyrrolidine precursor using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonamide group.
- Amide coupling (e.g., via EDCI/HOBt or DCC) between the tosylated pyrrolidine and methyl 4-aminobenzoate.
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- 1H/13C NMR : To verify the presence of the tosyl group (aromatic protons at ~7.3–7.8 ppm), pyrrolidine ring protons, and ester carbonyl signals (~165–170 ppm).
- HRMS : For precise molecular weight confirmation.
- X-ray crystallography : To resolve stereochemical ambiguities and confirm the solid-state structure .
Q. How is the purity of the compound assessed during synthesis?
- HPLC or TLC monitors reaction progress and purity.
- Melting point analysis (e.g., sharp melting points indicate high crystallinity).
- Elemental analysis (C, H, N, S) to confirm stoichiometric ratios .
Advanced Research Questions
Q. How can researchers optimize the tosylation step to minimize byproducts?
- Temperature control : Conduct reactions at 0–5°C to suppress sulfonate ester formation.
- Catalyst selection : Use DMAP to enhance reaction efficiency.
- Workup strategies : Quench excess tosyl chloride with ice-cold water and extract impurities using dichloromethane .
Q. What strategies resolve contradictory NMR data in stereochemical assignments?
- 2D NMR (COSY, NOESY) : To identify coupling patterns and spatial proximity of protons (e.g., confirming pyrrolidine ring puckering).
- Deuterium exchange experiments : Differentiate exchangeable protons (e.g., amide NH).
- Comparative analysis : Cross-reference with analogous compounds from literature .
Q. How can low-resolution crystallographic data be refined for accurate structural analysis?
- SHELXL refinement : Apply restraints for disordered atoms and anisotropic displacement parameters.
- WinGX integration : Use the suite for data merging and absorption corrections.
- Validation tools : Check for outliers using R-factors and electron density maps .
Q. What experimental design considerations improve coupling reaction yields?
- Stoichiometry : Use 1.2–1.5 equivalents of coupling agents (e.g., EDCI) to drive the reaction.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of activated intermediates .
Q. How are regiochemical challenges addressed during amide bond formation?
- Protecting group strategy : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
- Selective activation : Use mixed anhydride or active ester methods to direct coupling.
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products .
Methodological Tables
Q. Table 1: Key NMR Assignments for Tosyl Group
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Tosyl aromatic | 7.3–7.8 | Doublet (J=8 Hz) |
| SO2NH | ~8.5 | Broad singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
